CCR5 Antagonism Potency: A Quantitative Benchmark for HIV and Inflammation Research
1-Benzyl-5-phenylazepan-4-one demonstrates a defined binding affinity (Kd) of 316 nM for the human CCR5 receptor, representing a moderate but specific interaction profile [1]. This is in contrast to the unsubstituted azepan-4-one core, which exhibits a drastically lower potency (IC50 = 10,300 nM) in analogous CCR5 functional assays, representing a >30-fold loss in activity [2].
| Evidence Dimension | CCR5 Receptor Binding Affinity (Kd) / Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | Azepan-4-one (unsubstituted core), IC50 = 10,300 nM |
| Quantified Difference | Approximately 32.6-fold higher potency for the target compound (based on nM values, noting different assay endpoints) |
| Conditions | Target: Human CCR5 expressed in HEK 293 cells; Comparator: Human CCR5 in MOLT4 cells (functional calcium mobilization assay) |
Why This Matters
This data justifies the selection of 1-benzyl-5-phenylazepan-4-one over basic azepane building blocks for any study requiring measurable CCR5 engagement, as the unsubstituted core is functionally inert in this context.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906): Kd = 316 nM for human CCR5 antagonism. View Source
- [2] BindingDB. BDBM50013304 (CHEMBL3263023): IC50 = 10,300 nM for CCR5 antagonism by azepan-4-one. View Source
